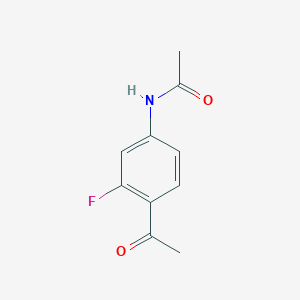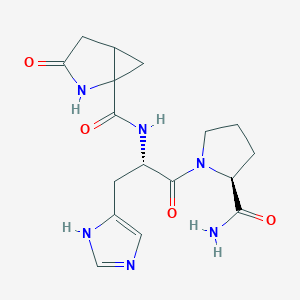
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- (TRH) is a neuropeptide hormone that plays a crucial role in the regulation of the thyroid gland. TRH is synthesized and secreted by the hypothalamus and acts on the anterior pituitary gland to stimulate the release of thyroid-stimulating hormone (TSH). TSH, in turn, stimulates the thyroid gland to produce and release thyroid hormones, which are essential for maintaining normal metabolism and growth.
Mecanismo De Acción
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- acts on the Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- receptor, a G protein-coupled receptor (GPCR) located on the surface of thyrotroph cells in the anterior pituitary gland. Binding of Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- to the receptor activates the G protein, which in turn activates adenylate cyclase, leading to an increase in intracellular cAMP levels. This, in turn, leads to the release of TSH from the pituitary gland.
Efectos Bioquímicos Y Fisiológicos
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- has been shown to have a range of biochemical and physiological effects, including the stimulation of TSH release, modulation of neurotransmitter release, and regulation of gene expression. Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- has also been shown to have neuroprotective effects and may play a role in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- is a widely used tool in laboratory experiments to study the HPT axis and its regulation. Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- analogs are also used in the development of potential therapeutic agents. However, Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- is a relatively unstable peptide and can be difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on Thyrotropin-releasing hormone, 1-(methano-glp(2,3))-, including the development of more stable Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- analogs, the identification of new therapeutic targets for Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- analogs, and the elucidation of the molecular mechanisms underlying Thyrotropin-releasing hormone, 1-(methano-glp(2,3))-'s neuroprotective effects. Additionally, the role of Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- in regulating mood and behavior warrants further investigation.
Métodos De Síntesis
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the coupling of protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The peptide is then purified by high-performance liquid chromatography (HPLC) to obtain the desired product.
Aplicaciones Científicas De Investigación
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- has been extensively studied for its role in regulating the hypothalamic-pituitary-thyroid (HPT) axis and its potential therapeutic applications. Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- analogs have been developed as potential treatments for thyroid disorders, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
120083-46-7 |
|---|---|
Nombre del producto |
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- |
Fórmula molecular |
C17H22N6O4 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C17H22N6O4/c18-14(25)12-2-1-3-23(12)15(26)11(5-10-7-19-8-20-10)21-16(27)17-6-9(17)4-13(24)22-17/h7-9,11-12H,1-6H2,(H2,18,25)(H,19,20)(H,21,27)(H,22,24)/t9?,11-,12-,17?/m0/s1 |
Clave InChI |
MJTKVZDHIBJJAQ-DYVBBLHISA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C34CC3CC(=O)N4)C(=O)N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C34CC3CC(=O)N4)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C34CC3CC(=O)N4)C(=O)N |
Sinónimos |
1-(2,3-methano-Glp)-thyrotropin-releasing hormone thyrotropin-releasing hormone, 1-(methano-Glp(2,3))- thyrotropin-releasing hormone, 1-(methanopyroglutamic acid(2,3))- TRH, 1-(2,3-methano-Glp)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



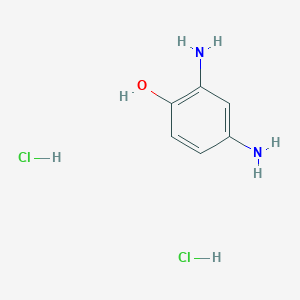
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)
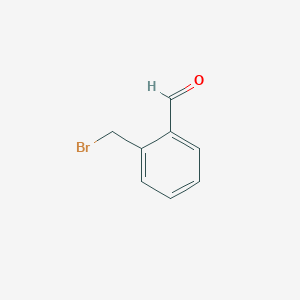
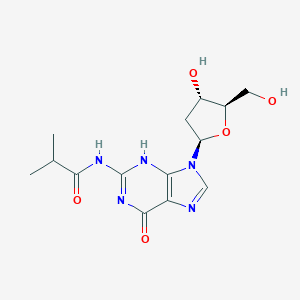
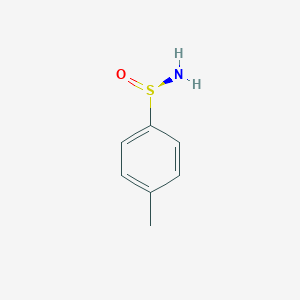
![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)
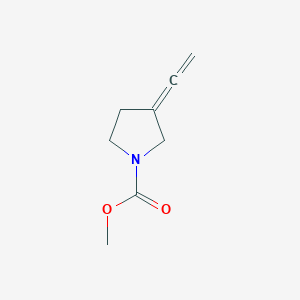

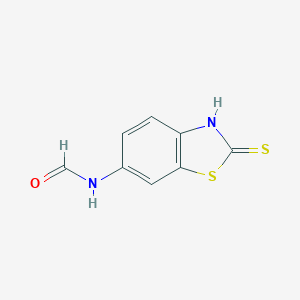

![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)
